![molecular formula C15H9F3N2O B14249227 Pyridine, 2-[2-[3-(trifluoromethyl)phenyl]-4-oxazolyl]- CAS No. 502422-30-2](/img/structure/B14249227.png)
Pyridine, 2-[2-[3-(trifluoromethyl)phenyl]-4-oxazolyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine, 2-[2-[3-(trifluoromethyl)phenyl]-4-oxazolyl]- is a complex organic compound that features a pyridine ring substituted with a trifluoromethyl group and an oxazole ring. This compound is notable for its unique chemical structure, which imparts distinctive physical and chemical properties. The presence of the trifluoromethyl group enhances its stability and reactivity, making it a valuable compound in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-[2-[3-(trifluoromethyl)phenyl]-4-oxazolyl]- typically involves multiple steps, starting with the preparation of the trifluoromethyl-substituted pyridine. One common method involves the fluorination of pyridine using reagents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450-500°C) . Another approach is the substitution reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride (Bu4N+F-) in dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production of this compound often relies on scalable methods that ensure high yield and purity. One such method involves the use of trichloromethyl-pyridine as a starting material, which undergoes a series of reactions including chlorination, fluorination, and cyclization to form the desired product . The choice of method depends on the specific requirements of the target compound and the availability of starting materials.
Analyse Chemischer Reaktionen
Types of Reactions
Pyridine, 2-[2-[3-(trifluoromethyl)phenyl]-4-oxazolyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced with other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: Bu4N+F- in DMF, sodium methoxide (NaOMe) in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Pyridine, 2-[2-[3-(trifluoromethyl)phenyl]-4-oxazolyl]- has numerous applications in scientific research, including:
Wirkmechanismus
The mechanism of action of Pyridine, 2-[2-[3-(trifluoromethyl)phenyl]-4-oxazolyl]- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular signaling pathways . The exact mechanism depends on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Pyridine, 2-[2-[3-(trifluoromethyl)phenyl]-4-oxazolyl]- can be compared with other trifluoromethyl-substituted pyridines, such as:
2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF): Used in crop protection products and has similar pest control properties.
4-(trifluoromethyl)pyridine: Utilized in the synthesis of pharmaceuticals and agrochemicals.
The uniqueness of Pyridine, 2-[2-[3-(trifluoromethyl)phenyl]-4-oxazolyl]- lies in its specific combination of the trifluoromethyl group and the oxazole ring, which imparts distinctive chemical and biological properties.
Eigenschaften
CAS-Nummer |
502422-30-2 |
|---|---|
Molekularformel |
C15H9F3N2O |
Molekulargewicht |
290.24 g/mol |
IUPAC-Name |
4-pyridin-2-yl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole |
InChI |
InChI=1S/C15H9F3N2O/c16-15(17,18)11-5-3-4-10(8-11)14-20-13(9-21-14)12-6-1-2-7-19-12/h1-9H |
InChI-Schlüssel |
WNNWPJHJJXOCBJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)C2=COC(=N2)C3=CC(=CC=C3)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



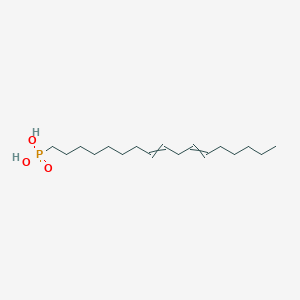
![N,N-Dibutyl-N-[2-(octadecanoylamino)ethyl]butan-1-aminium](/img/structure/B14249157.png)
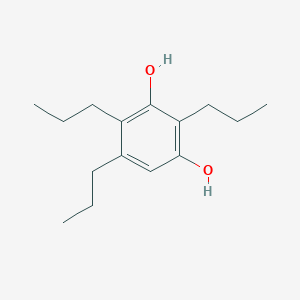
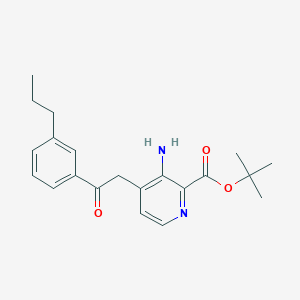
![4-[(Hexylcarbamoyl)amino]-2-hydroxybenzoic acid](/img/structure/B14249178.png)
![Aziridine, 2-benzoyl-1-[(4-methylphenyl)sulfonyl]-3-phenyl-, (2S,3R)-](/img/structure/B14249181.png)
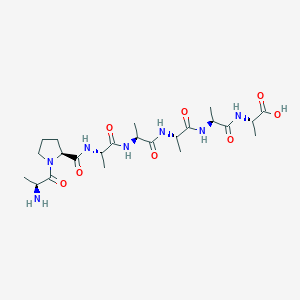
![Acetamide, N-[(1-methylethoxy)methyl]-N-phenyl-](/img/structure/B14249193.png)

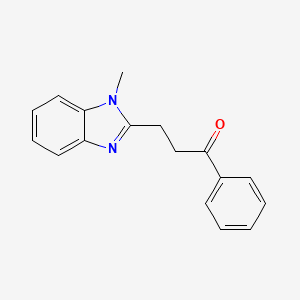
![Hexyl 2-[6-(hexyloxy)-3-oxo-3H-xanthen-9-yl]benzoate](/img/structure/B14249206.png)

![1,1'-[(2,5-Dimethoxy-1,4-phenylene)di(ethane-2,1-diyl)]bis(3,4,5-trimethoxybenzene)](/img/structure/B14249232.png)
